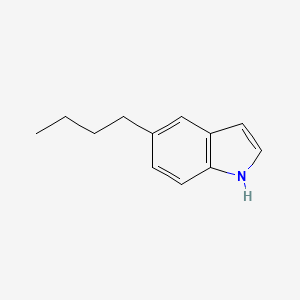
5-butyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For example, the use of transition metal catalysts in the cyclization of aromatic amines is a common method. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-butyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 5-butylindoline.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-butyl-1H-indole is used as a building block in the synthesis of more complex molecules. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .
Biology: In biological research, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. They exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: Indole derivatives, including this compound, are investigated for their potential use in drug development. They are considered for treating various diseases due to their ability to interact with multiple biological targets .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals. Their versatility makes them valuable in various applications .
Wirkmechanismus
The mechanism of action of 5-butyl-1H-indole involves its interaction with biological targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, known for its wide range of biological activities.
5-methyl-1H-indole: Similar in structure but with a methyl group instead of a butyl group.
5-ethyl-1H-indole: Contains an ethyl group, showing different reactivity and biological properties.
Uniqueness: 5-butyl-1H-indole is unique due to its butyl group, which can influence its lipophilicity and ability to interact with biological membranes. This structural variation can lead to differences in biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-butyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-9,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXMJHGFWZIZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)


![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2585740.png)
![2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2585741.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)
![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)
![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)




